Bis(2-ethoxyethyl)amine
Overview
Description
Bis(2-ethoxyethyl)amine, also known as N,N-bis(2-ethoxyethyl)amine, is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is a colorless to pale yellow liquid with a faint amine-like odor. This compound is used in various chemical processes and has applications in different fields, including polymer chemistry and pharmaceuticals.
Scientific Research Applications
Bis(2-ethoxyethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.
Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Safety and Hazards
Bis(2-ethoxyethyl)amine is classified as a dangerous substance. It causes severe skin burns and eye damage, and is also a combustible liquid . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
Bis(2-ethoxyethyl)amine is a chemical compound with the molecular formula C8H19NO2
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.75 , which may influence its distribution within the body and its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl)amine can be synthesized through the reaction of 2-ethoxyethanol with ammonia or primary amines under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of ethylene oxide with diethanolamine. This process involves the reaction of ethylene oxide with diethanolamine in the presence of a catalyst, such as potassium hydroxide, to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: This compound can be reduced to form simpler amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of halogenated amines or other substituted derivatives.
Comparison with Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl)amine: Contains longer alkyl chains, leading to different physical and chemical properties.
Bis(2-chloroethyl)amine: Contains chloro groups, making it more reactive in certain substitution reactions.
Uniqueness: Bis(2-ethoxyethyl)amine is unique due to its specific ethoxyethyl groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .
Properties
IUPAC Name |
2-ethoxy-N-(2-ethoxyethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOFZFDBDYWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338192 | |
Record name | Bis(2-ethoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124-21-0 | |
Record name | Bis(2-ethoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-ethoxyethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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